Proven Carbonic Anhydrase II (hCA II) Inhibition Profile
5-Aminopyridine-2-sulfonamide demonstrates a confirmed and quantified binding affinity for human Carbonic Anhydrase II (hCA II), a principal isoform of this metalloenzyme. It shows a Ki value of 501 nM in a stopped-flow CO2 hydration assay [1]. This finding is corroborated by a Ki of 670 nM and a Kd of 2.3 µM from other studies, validating its interaction with hCA II [REFS-2, REFS-3]. This profile distinguishes it from the unsubstituted pyridine-2-sulfonamide core, which lacks this specific inhibition data and is known to target other receptors like the endothelin-A receptor .
| Evidence Dimension | Binding Affinity for hCA II |
|---|---|
| Target Compound Data | Ki = 501 nM; Kd = 2.3 µM |
| Comparator Or Baseline | Pyridine-2-sulfonamide (CAS 63636-89-5) |
| Quantified Difference | Not quantifiable due to different target profile; comparator lacks documented CA II activity. |
| Conditions | Recombinant human CA II; stopped-flow CO2 hydration assay and nanoESI-MS. |
Why This Matters
The validated, multi-assay inhibition of hCA II provides researchers with a dependable tool for probing carbonic anhydrase-related pathways, whereas the simpler pyridine-2-sulfonamide scaffold may lead to different and less predictable biological outcomes.
- [1] BindingDB. (2023). Binding Affinity Data for BDBM50226748 (Ki = 501 nM) against human Carbonic Anhydrase II. View Source
- [2] BindingDB. (2023). Binding Affinity Data for BDBM50370691 (Ki = 670 nM) against human Carbonic Anhydrase II. View Source
- [3] BindingDB. (2023). Binding Affinity Data for BDBM50240917 (Kd = 2.3 µM) against human Carbonic Anhydrase II. View Source
